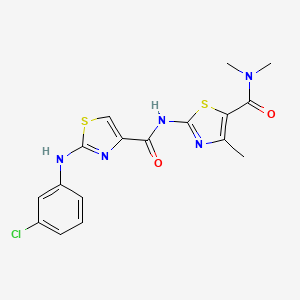

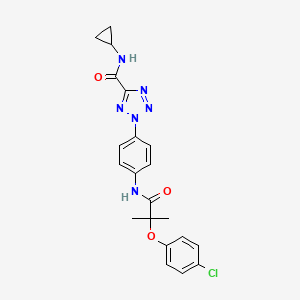

5-(((3-acetylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

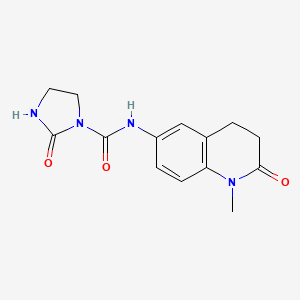

5-(((3-acetylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as Thioflavin T, is a fluorescent dye that has been widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. Thioflavin T has been used to study the formation and aggregation of amyloid fibrils, as well as to develop diagnostic tools and potential therapies for these diseases.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into compounds with similar structures has been focused on the synthesis of polyfunctional fused heterocyclic compounds, which are significant due to their potential pharmacological properties. For instance, the study by Hassaneen et al. (2003) explored the synthesis of polyfunctional fused heterocyclic compounds using indene‐1,3‐diones, which react with amino-thioxopyrimidinones in boiling acetic acid to give thioxo-dihydropyrimidine derivatives. These compounds have potential applications in the development of new pharmaceuticals due to their complex heterocyclic structures (Hassaneen et al., 2003).

Green Chemistry Synthesis

Another significant application is demonstrated through the green chemistry approach for synthesizing related compounds. Dhorajiya and Dholakiya (2013) described an organic solvent-free synthesis method for 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives in water. This method signifies an advancement in the synthesis of thioxodihydropyrimidine derivatives, highlighting the importance of environmentally friendly chemical syntheses (Dhorajiya & Dholakiya, 2013).

Molecular Structure Analysis

Investigations into similar compounds also include detailed molecular structure analysis, which is crucial for understanding the chemical behavior and potential reactivity of these compounds. For example, the work by Asiri and Khan (2010) on a structurally related compound focused on its synthesis and confirmed its structure through elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. Such studies are essential for the development of novel compounds with specific desired properties (Asiri & Khan, 2010).

properties

IUPAC Name |

5-[(3-acetylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-7(17)8-3-2-4-9(5-8)14-6-10-11(18)15-13(20)16-12(10)19/h2-6H,1H3,(H3,15,16,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHZPMCALAUXGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=CC2=C(NC(=S)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2700890.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700891.png)